molecular formula C22H27N3O4 B11034946 N-[2-({2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}amino)-2-oxoethyl]benzamide

N-[2-({2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}amino)-2-oxoethyl]benzamide

Cat. No.: B11034946
M. Wt: 397.5 g/mol
InChI Key: WXRCSELXWVFPBL-UHFFFAOYSA-N
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Description

N-[2-({2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}amino)-2-oxoethyl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}amino)-2-oxoethyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-ethoxypropylamine with a suitable acylating agent to form an intermediate amide.

    Coupling Reaction: The intermediate is then coupled with 2-oxo-1-phenylethylamine under controlled conditions to form the desired product.

    Final Modification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}amino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amide or benzamide groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[2-({2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}amino)-2-oxoethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-({2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}amino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-amino-2-oxoethyl)benzamide]: Similar structure but lacks the ethoxypropyl group.

    N-[2-(2-oxo-1-phenylethyl)benzamide]: Similar structure but lacks the amino group.

    N-[2-(2-oxoethyl)benzamide]: Similar structure but lacks both the ethoxypropyl and phenylethyl groups.

Uniqueness

N-[2-({2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}amino)-2-oxoethyl]benzamide is unique due to the presence of both the ethoxypropyl and phenylethyl groups, which contribute to its distinct chemical and biological properties. These groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-[[2-(3-ethoxypropylamino)-2-oxo-1-phenylethyl]amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C22H27N3O4/c1-2-29-15-9-14-23-22(28)20(17-10-5-3-6-11-17)25-19(26)16-24-21(27)18-12-7-4-8-13-18/h3-8,10-13,20H,2,9,14-16H2,1H3,(H,23,28)(H,24,27)(H,25,26)

InChI Key

WXRCSELXWVFPBL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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